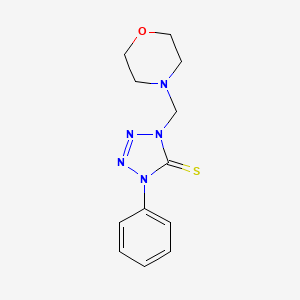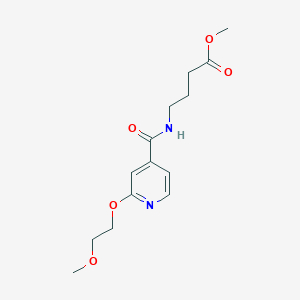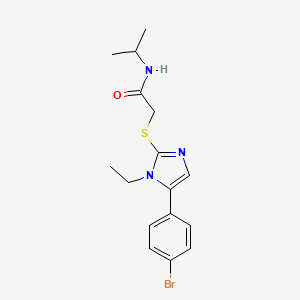![molecular formula C9H11F2NO2 B2380037 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 1153958-79-2](/img/structure/B2380037.png)
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C₉H₁₁F₂NO₂ This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanamine group
Métodos De Preparación
The synthesis of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes Additionally, the methoxy group can be introduced via nucleophilic substitution reactions
Industrial production methods for this compound may involve large-scale difluoromethylation and methoxylation processes, followed by purification and isolation of the desired product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects .
Comparación Con Compuestos Similares
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be compared with other similar compounds, such as:
- 2-[Difluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane
- 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
- 1-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-(1,4-dithian-2-ylmethyl)methanamine
These compounds share similar structural features, such as the presence of difluoromethoxy groups, but differ in other functional groups and overall molecular structure
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVXBFFQAGZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
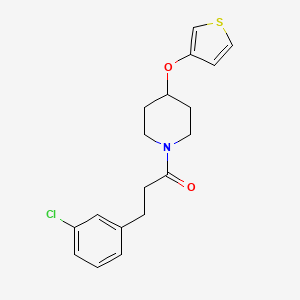
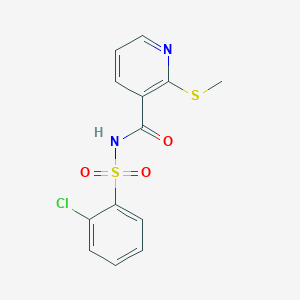
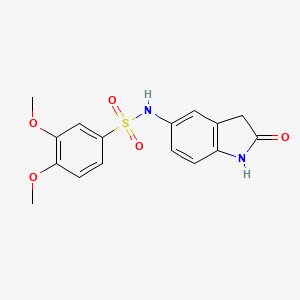
![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
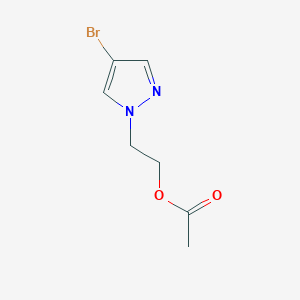
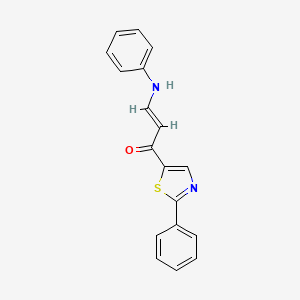
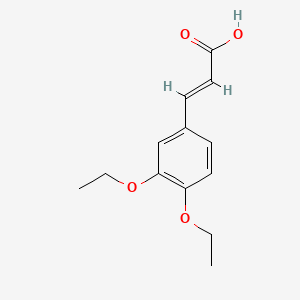
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)
